二十二碳六烯酰血清素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

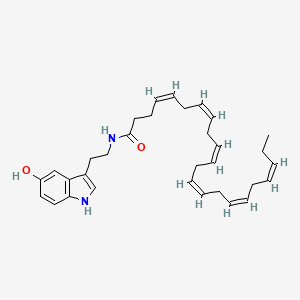

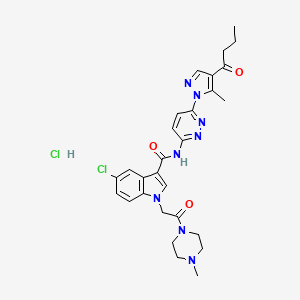

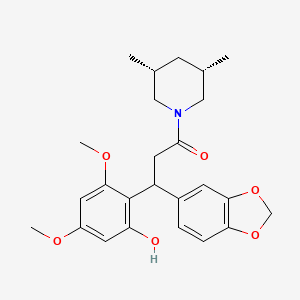

Docosahexaenoyl Serotonin (DHA-5-HT) is an endogenous n-3 fatty acid-serotonin conjugate . It has been found to have anti-inflammatory activity .

Molecular Structure Analysis

Docosahexaenoyl Serotonin has a molecular formula of C32H42N2O2 . It contains a total of 79 bonds, including 37 non-H bonds, 17 multiple bonds, 17 rotatable bonds, 7 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide (aliphatic) .

科学研究应用

血清素转运体和神经可塑性的调节

DHA 衍生物,如 1-硬脂酰-2-二十二碳六烯酰磷脂酸,与大脑中血清素转运体的 E3 泛素连接酶 Praja-1 相互作用并激活它,表明在血清素能系统调节和抑郁症和自闭症等相关疾病中发挥作用 (Lu 等,2020).

脊髓损伤中的神经保护和恢复作用

DHA 已显示出神经保护作用,并在脊髓损伤动物模型中促进功能恢复,表明其具有神经可塑性和神经再生的潜力 (Liu 等,2015).

在胃肠道中的作用

N-酰基血清素,包括二十二碳六烯酰血清素,存在于胃肠道中,可能具有抑制胰高血糖素样肽-1 分泌和 FAAH 活性等生物活性,表明在肠道健康和新陈代谢中发挥作用 (Verhoeckx 等,2011).

抗抑郁作用和身心界面

DHA 缺乏与神经元膜稳定性和血清素和其他神经递质的传递功能障碍有关,这与情绪和认知功能障碍有关,突出了其在抑郁症治疗中的作用 (Su,2009).

血清素诱导的平滑肌细胞增殖

EPA 和 DHA 可以阻断血清素诱导的血管平滑肌细胞增殖,从而发挥其抗血栓和抗动脉粥样硬化的作用 (Pakala 等,1999).

对认知发育的影响

DHA 的膳食摄入会影响大脑发育和认知功能,表明其在早期发育中的重要性以及治疗认知缺陷的潜力 (Wurtman,2008).

作用机制

Target of Action

Docosahexaenoyl Serotonin (DHA-5-HT) primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis. They play a crucial role in the immune response.

Mode of Action

DHA-5-HT interacts with its targets by attenuating the IL-23-IL-17 signaling cascade in lipopolysaccharide (LPS)-stimulated macrophages . This interaction results in the down-regulation of LPS-induced genes, particularly those involved in generating a CD4+ Th17 response .

Biochemical Pathways

The primary biochemical pathway affected by DHA-5-HT is the IL-23-IL-17 signaling pathway . This pathway plays a pivotal role in the immune response, particularly in the activation of Th17 cells. DHA-5-HT suppresses the production of several key macrophage-produced mediators, including PGE2, IL-6, IL-1β, and IL-23 .

Pharmacokinetics

It’s known that the levels of dha-5-ht in intestinal tissues are markedly influenced by the intake of n-3 polyunsaturated fatty acids (pufas) .

Result of Action

The action of DHA-5-HT leads to potent anti-inflammatory properties . It significantly suppresses the production of several key macrophage-produced mediators, inhibits the ability of RAW264.7 cells to migrate, and downregulates chemokines like MCP-1, CCL-20, and the gene expression of CCL-22 and several metalloproteinases .

Action Environment

The specific formation of DHA-5-HT in the gut suggests that the gut environment plays a significant role in its action . The presence of n-3 PUFAs in the diet can influence the levels of DHA-5-HT in the body

属性

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosa-4,7,10,13,16,19-hexaenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(36)33-25-24-28-27-34-31-23-22-29(35)26-30(28)31/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26-27,34-35H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXMZJYZMPHWIP-KUBAVDMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the anti-inflammatory properties of Docosahexaenoyl Serotonin?

A1: Docosahexaenoyl Serotonin (DHA-5-HT) has demonstrated potent anti-inflammatory effects in several studies. Research suggests that DHA-5-HT significantly inhibits the production of IL-17 and CCL-20, key mediators involved in the inflammatory response, particularly in the context of Th17 cell activity [, ]. While the exact mechanisms are still being investigated, studies point towards DHA-5-HT potentially attenuating the IL-23-IL-17 signaling pathway in macrophages [].

Q2: How does Docosahexaenoyl Serotonin compare to other N-acyl serotonins in terms of its anti-inflammatory activity?

A2: Interestingly, DHA-5-HT emerges as the most potent inhibitor of IL-17 and CCL-20 release from blood mononuclear cells when compared to a series of other N-acyl serotonins []. These include conjugates of serotonin with palmitic acid, stearic acid, oleic acid, arachidonic acid, and eicosapentaenoic acid. This suggests a unique structure-activity relationship for DHA-5-HT, potentially linked to the presence of the docosahexaenoic acid moiety.

Q3: What is the significance of finding Docosahexaenoyl Serotonin in human intestinal tissue?

A3: The identification of DHA-5-HT and other N-acyl serotonins in human intestinal tissue [] is significant because it suggests a potential role for these compounds in regulating intestinal inflammation. Given the established link between chronic inflammation and inflammatory bowel diseases, understanding the functions of DHA-5-HT within this context could lead to new therapeutic avenues.

Q4: How does dietary intake of omega-3 fatty acids, particularly DHA, influence Docosahexaenoyl Serotonin levels?

A4: While research is ongoing, one study [] observed that a targeted energy-restricted diet enriched with monounsaturated and polyunsaturated fatty acids, including DHA, led to a significant increase in postprandial (after meal) levels of DHA-5-HT and its metabolite, Docosahexaenoyl Glycine (DHAGly). This finding implies a potential link between dietary omega-3 intake and the endogenous production of DHA-5-HT, which could have implications for managing inflammatory conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

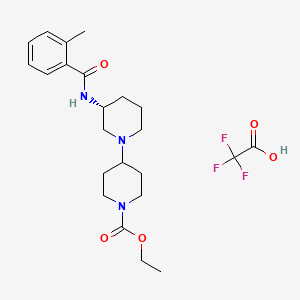

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)

![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)